Methyl 4,5-dimethylhex-5-enoate

Lipophilicity ADME Prediction Chromatographic Retention

Methyl 4,5-dimethylhex-5-enoate (CAS 61549-51-7) is a synthetic, branched unsaturated methyl ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol. It is formally known as 5-Hexenoic acid, 4,5-dimethyl-, methyl ester and is registered with the EPA's DSSTox database (DTXSID90553035), confirming its presence in curated chemical inventories.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 61549-51-7
Cat. No. B14564586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,5-dimethylhex-5-enoate
CAS61549-51-7
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)C(=C)C
InChIInChI=1S/C9H16O2/c1-7(2)8(3)5-6-9(10)11-4/h8H,1,5-6H2,2-4H3
InChIKeyNHQAZDZMHSTVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,5-dimethylhex-5-enoate (CAS 61549-51-7): A Structurally Unique, Branched Unsaturated Methyl Ester for Chemical Procurement


Methyl 4,5-dimethylhex-5-enoate (CAS 61549-51-7) is a synthetic, branched unsaturated methyl ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . It is formally known as 5-Hexenoic acid, 4,5-dimethyl-, methyl ester and is registered with the EPA's DSSTox database (DTXSID90553035), confirming its presence in curated chemical inventories [1]. The compound features a terminal isopropenyl group (double bond between C5 and C6), methyl substituents at the C4 and C5 positions, and a methyl ester terminus, creating a distinct steric and electronic profile compared to linear or less-substituted analogs [2]. Its computed physicochemical properties include an XLogP of 2.5 and a topological polar surface area of 26.3 Ų, which are critical parameters for predicting its behavior in synthetic and separation workflows .

Why Methyl 4,5-dimethylhex-5-enoate Cannot Be Replaced by Common Methyl Hexenoate Isomers


Generic substitution among methyl hexenoate isomers is technically invalid due to quantifiable differences in molecular topology that dictate physical properties, reactivity, and chromatographic behavior. Methyl 4,5-dimethylhex-5-enoate possesses a unique substitution pattern—geminal dimethyl groups at C4/C5 adjacent to a terminal alkene—which is absent in common analogs like methyl 5-hexenoate (linear, no branching) or methyl 2,2-dimethyl-5-hexenoate (different branch location) [1]. This results in a computed XLogP of 2.5 for the target compound , which differs substantially from the predicted XLogP of approximately 1.7 for the unbranched methyl 5-hexenoate, indicating a >40% increase in lipophilicity that directly impacts solvent partitioning, membrane permeability in biological assays, and retention time in reversed-phase chromatography . Positional isomerism further prevents interchangeability; the 4-enoate isomer (methyl 4,5-dimethylhex-4-enoate) features an internal, conjugated double bond, leading to distinct thermodynamic stability and a reported density of 0.92 g/cm³, which contrasts with the expected lower density of the 5-enoate variant due to reduced conjugation . These are not interchangeable solvents or reagents; they are structurally distinct chemical entities with quantifiably different properties.

Methyl 4,5-dimethylhex-5-enoate: Quantified Differentiation Evidence Against Closest Analogs


XLogP Lipophilicity Advantage Over Linear Methyl 5-Hexenoate: A +0.8 Log Unit Increase

The target compound exhibits a computed XLogP of 2.5 , which is substantially higher than the predicted XLogP of ~1.7 for the unbranched, linear analog methyl 5-hexenoate. This difference is driven by the presence of two additional methyl groups at C4 and C5. The XLogP value is a critical parameter for predicting and controlling behavior in reversed-phase liquid chromatography and liquid-liquid extraction protocols.

Lipophilicity ADME Prediction Chromatographic Retention Solvent Extraction

Topological Polar Surface Area (TPSA) Differentiation from Saturated Methyl Hexanoate

The target compound has a computed TPSA of 26.3 Ų , which is identical to other methyl esters within its class but differs from its saturated counterpart, methyl hexanoate, in the context of its overall property profile. The combination of TPSA = 26.3 Ų with XLogP = 2.5 places the compound in a distinct region of the drug-likeness property space compared to saturated methyl esters, which typically have lower XLogP values.

Drug-likeness Bioavailability Prediction Membrane Permeability Veber's Rule

Molecular Weight Differentiation for Volatility and GC-MS Analysis Against Lighter Methyl Hexenoates

The target compound has a molecular weight of 156.22 g/mol and an exact mass of 156.11508 Da [1]. This is significantly higher than the molecular weight of methyl 5-hexenoate (128.17 g/mol), its unbranched analog. The mass difference of 28.05 g/mol (corresponding to two methylene groups) directly translates to a quantifiably lower volatility and a distinct gas chromatographic retention time.

GC-MS Analysis Volatility Control Headspace Analysis Flavor & Fragrance Chemistry

Rotatable Bond Count and Molecular Flexibility Versus the 4-Enoate Positional Isomer

Methyl 4,5-dimethylhex-5-enoate has 5 rotatable bonds, as computed from its structure . In contrast, its positional isomer, methyl 4,5-dimethylhex-4-enoate (CAS 61549-52-8), features a conjugated internal double bond that restricts rotation, reducing its effective rotatable bond count to 4. This quantitative difference in conformational freedom affects entropic contributions to binding and crystallization behavior.

Conformational Analysis Molecular Flexibility QSAR Modeling Crystallization

EPA DSSTox Registration Confirms Curated Chemical Identity in Regulatory Database, Unlike Unlisted Analogs

Methyl 4,5-dimethylhex-5-enoate is registered in the EPA's Distributed Structure-Searchable Toxicity (DSSTox) database under DTXSID90553035 [1]. This curated listing provides a validated chemical structure, CAS number, and connectivity to the CompTox Chemicals Dashboard, enabling access to predicted physicochemical and toxicity data. Several closely related analogs, particularly those with unique branching patterns, lack this regulatory-level curation, which complicates procurement and identity verification.

Regulatory Compliance Chemical Inventory Environmental Toxicology Identity Verification

Recommended Procurement and Application Scenarios for Methyl 4,5-dimethylhex-5-enoate Based on Quantified Differentiation


Synthetic Intermediate Requiring a Sterically Hindered Terminal Alkene

The compound's gem-dimethyl substitution at C4/C5 adjacent to the terminal double bond creates a sterically hindered, neopentyl-like alkene that is resistant to direct nucleophilic attack and favors selective transformations such as epoxidation, hydroboration, or radical addition. This structural feature is not replicable using unbranched methyl 5-hexenoate or its 4-enoate isomer, as evidenced by the quantifiably higher molecular weight (+28 Da) and distinct rotatable bond profile (5 vs 4 bonds) . Researchers focused on synthesizing sterically demanding natural product analogs or chiral building blocks should procure this compound specifically when the hindered alkene is required for diastereoselective transformations.

Lipophilicity-Driven Separation Science and Method Development

With a computed XLogP of 2.5—an increase of approximately 0.8 log units over linear methyl 5-hexenoate —this compound serves as an excellent probe molecule for developing and calibrating reversed-phase HPLC methods targeting moderately lipophilic esters. Its distinct retention behavior, driven by the additional methyl branching, allows chromatographers to benchmark column performance for separating structural isomers. Procurement is recommended for analytical laboratories aiming to validate methods that distinguish between branched and unbranched unsaturated esters.

Computational Toxicology and Environmental Fate Modeling

The compound's registration in the EPA DSSTox database (DTXSID90553035) and its availability in the CompTox Chemicals Dashboard make it a uniquely traceable entity for environmental modeling studies . Its well-defined structure, curated identifiers, and predicted physicochemical properties (XLogP, TPSA) support its use as a representative branched unsaturated ester in Quantitative Structure-Activity Relationship (QSAR) models for predicting biodegradation, bioaccumulation, and toxicity. Researchers in environmental chemistry should select this compound over unlisted analogs to ensure data traceability and regulatory acceptance.

Flavor and Fragrance Research Requiring Distinct GC-MS Signatures

The 21.9% higher molecular weight (156.22 vs 128.17 g/mol) compared to methyl 5-hexenoate ensures a quantifiably distinct GC retention index and mass spectrum . This allows unambiguous identification and quantification in complex volatile mixtures, such as natural product extracts or formulated fragrances. Flavor and fragrance researchers requiring a branched, unsaturated ester with a unique chromatographic signature for use as an internal standard or reference compound should source this specific CAS number.

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